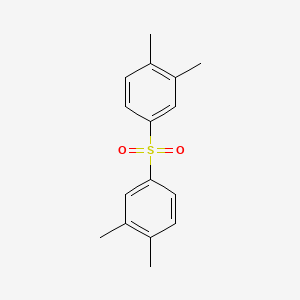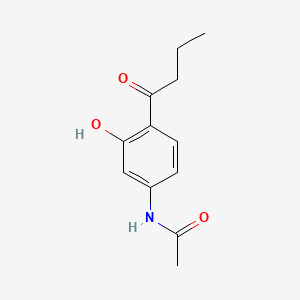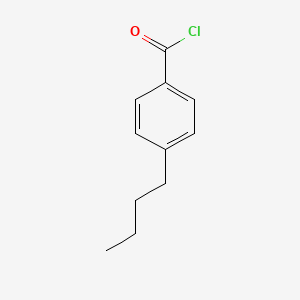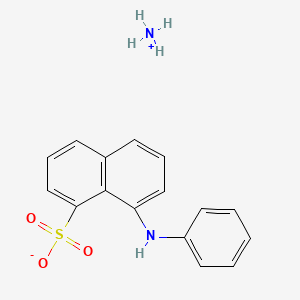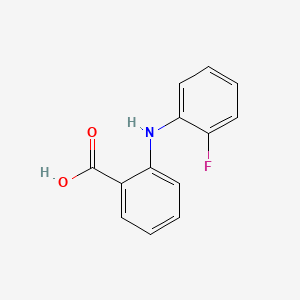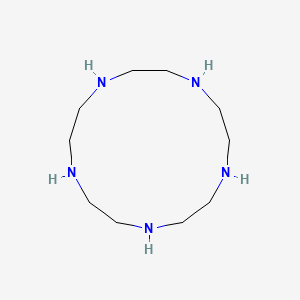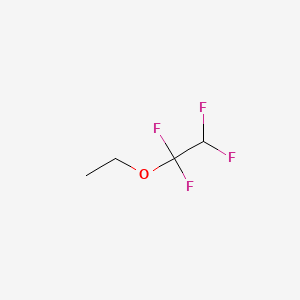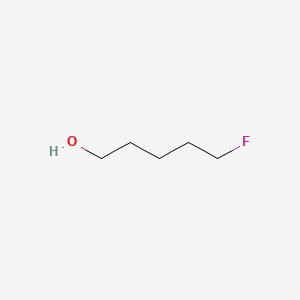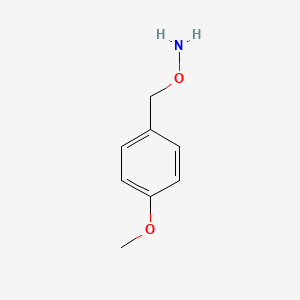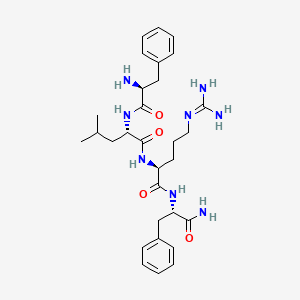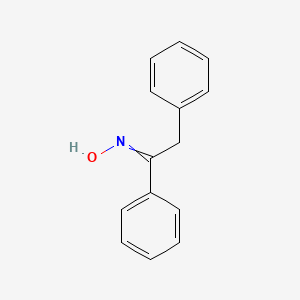
1,2-Diphenyl-1-ethanone oxime
概要
説明
1,2-Diphenyl-1-ethanone oxime, also known as Ethanone, 1,2-diphenyl-, oxime, is a chemical compound with the molecular formula C14H13NO . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 1,2-Diphenyl-1-ethanone oxime can be represented by the IUPAC Standard InChI: InChI=1S/C14H12O/c15-14 (13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
科学的研究の応用
Organic Synthesis
This compound is useful in organic synthesis, serving as a building block for creating complex molecules . Its oxime group can act as a directing group or a precursor to other functional groups, facilitating the construction of diverse organic structures.
Thermophysical Property Research
The compound’s thermodynamic properties are of interest in material science. Researchers have evaluated its thermophysical properties, which are critical for understanding its behavior under various temperature and pressure conditions .
Crystallography
The crystal structure of 1,2-diphenyl-1-ethanone oxime has been studied, revealing insights into its molecular interactions . Understanding these interactions is essential for the design of new materials and for predicting the compound’s behavior in different environments.
Safety and Hazards
特性
IUPAC Name |
N-(1,2-diphenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1,2-diphenyl-, oxime | |
CAS RN |
952-06-7 | |
| Record name | Ethanone, 1,2-diphenyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-diphenylethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural transformation observed in the mass spectrometry studies of benzyl phenyl ketoxime?
A: Mass spectrometry studies utilizing isotopic labeling revealed that benzyl phenyl ketoxime undergoes a rearrangement under electron impact conditions to form a 2,3-diphenyl-2H-azirine radical ion intermediate. This rearrangement is crucial for the formation of the fragment ion with m/e 165 observed in the mass spectra of both benzyl phenyl ketoxime and 2,3-diphenyl-2H-azirine. []
Q2: How can benzyl phenyl ketoxime be utilized in the synthesis of heterocyclic compounds?
A: Benzyl phenyl ketoxime reacts with sodium hydride in propan-2-ol to generate a 1,5-dianion. This dianion can undergo cyclization reactions with various dielectrophiles, leading to the formation of a range of heterocyclic compounds. Examples include dioxazines, dioxazepines, dioxazocine, dioxazonine, and dioxazaphosphines. [, ]
Q3: Can you elaborate on the role of benzyl phenyl ketoxime in synthesizing 2,3-diphenyl-1-vinylpyrrole?
A: Research indicates that benzyl phenyl ketoxime reacts with acetylene in a KOH-DMSO system to produce 2,3-diphenyl-1-vinylpyrrole. Notably, this reaction also yields 2,3,6-triphenylpyridine as a byproduct. The presence of 2,4,5-triphenylimidazole as an indicator suggests the intermediate formation of 2,3-diphenyl-2H-azirine during this synthesis. [, , ]
Q4: What are the potential applications of 4,4'-dimethoxy-deoxybenzoin (O-methyloxime), a derivative of benzyl phenyl ketoxime?
A: 4,4'-Dimethoxy-deoxybenzoin (O-methyloxime) serves as a valuable intermediate in the synthesis of optically active 1,2-bis(4-methoxyphenyl)ethylamine (BMPE). This compound exhibits anticonvulsive activity. Furthermore, optically active BMPE demonstrates excellent properties as an optical resolution agent for carboxylic acids. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)
